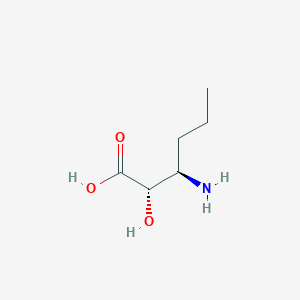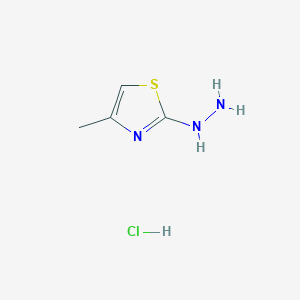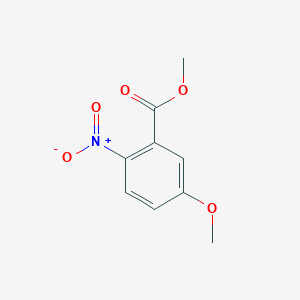![molecular formula C7H7N3 B1316446 2-Méthylpyrazolo[1,5-a]pyrimidine CAS No. 78562-32-0](/img/structure/B1316446.png)
2-Méthylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
2-Methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 78562-32-0 and a molecular weight of 133.15 . It’s used as a reactant in the preparation of DPP-IV inhibitors . It’s also been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties .
Molecular Structure Analysis
The molecular structure of 2-Methylpyrazolo[1,5-a]pyrimidine has been analyzed in several studies . The InChI code for this compound is 1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylpyrazolo[1,5-a]pyrimidine have been studied . The exact reactions and their mechanisms can vary depending on the specific conditions and reactants used.Physical And Chemical Properties Analysis
2-Methylpyrazolo[1,5-a]pyrimidine is a solid compound . Its physical and chemical properties have been analyzed in several studies .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la pyrazolo[1,5-a]pyrimidine ont été étudiés pour leurs propriétés anticancéreuses potentielles. Ils ont montré une excellente activité contre les lignées cellulaires cancéreuses humaines et les cellules CLL primaires, conduisant à la mort cellulaire par apoptose par inhibition des enzymes CDK .
Traitement des maladies respiratoires
Certains dérivés de la 2-Méthylpyrazolo[1,5-a]pyrimidine ont été envisagés comme médicaments potentiels dans le traitement des maladies respiratoires telles que la bronchopneumopathie chronique obstructive (BPCO) et l'asthme. Des composés comme le Némiralisib et l'AZD8154 sont des exemples de médicaments de cette catégorie qui se sont montrés prometteurs .
Applications optiques
Une famille de pyrazolo[1,5-a]pyrimidines a été identifiée comme des composés stratégiques pour les applications optiques en raison de leurs propriétés photophysiques ajustables et de leurs méthodes de synthèse plus simples et plus écologiques. Ils présentent de bonnes performances de photoblanchiment, ce qui est crucial pour les applications optiques .
Science des matériaux
Les dérivés de la pyrazolo[1,5-a]pyrimidine ont attiré l'attention en science des matériaux en raison de leurs propriétés photophysiques significatives. Ils sont considérés comme une vaste famille de composés hétérocycliques azotés ayant un impact important en chimie médicinale .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications . Another study has shown that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of PI3Kδ, a protein that regulates the differentiation, proliferation, migration, and survival of immune cells .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidine may interact with its targets through similar mechanisms.
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been used as fluorophores for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidine may also interact with similar biochemical pathways.
Pharmacokinetics
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their simpler and greener synthetic methodology and tunable photophysical properties . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidine may have similar properties, which could impact its bioavailability.
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidine may have similar effects.
Action Environment
It’s known that the photophysical properties of related pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the action of 2-Methylpyrazolo[1,5-a]pyrimidine may also be influenced by similar environmental factors.
Analyse Biochimique
Biochemical Properties
2-Methylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3Kδ, 2-Methylpyrazolo[1,5-a]pyrimidine can modulate signaling pathways that are critical for cellular functions, making it a potential candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .
Cellular Effects
2-Methylpyrazolo[1,5-a]pyrimidine has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with key signaling pathways . Additionally, it has been observed to affect gene expression and cellular metabolism, leading to altered cellular functions. For example, in HeLa cells (a type of cancer cell), 2-Methylpyrazolo[1,5-a]pyrimidine has been used as a biomarker for lipid droplets, demonstrating its versatility in biological applications .
Molecular Mechanism
The molecular mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of PI3Kδ, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell growth and survival . Additionally, 2-Methylpyrazolo[1,5-a]pyrimidine can interact with other proteins and enzymes, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyrazolo[1,5-a]pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 2-Methylpyrazolo[1,5-a]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Methylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-Methylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, 2-Methylpyrazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it has been shown to accumulate in lipid droplets within cells, which may influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Methylpyrazolo[1,5-a]pyrimidine is an important factor in its activity and function. It has been found to localize primarily in the cytoplasm, with significant accumulation in lipid droplets . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these cellular compartments
Propriétés
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAQNWCDKDKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509526 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78562-32-0 | |
| Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Anagliptin, a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor, exemplifies how specific structural features within 2-methylpyrazolo[1,5-a]pyrimidines dictate biological activity. X-ray crystallography studies of Anagliptin complexed with DPP-4 revealed key interactions responsible for its inhibitory potency and selectivity. [] These insights were further used to develop a series of Anagliptin derivatives for SAR exploration. [, ]
A: A common synthetic strategy involves the cyclocondensation reaction of 3-amino-5-methylpyrazole with various electrophiles. For example, reacting 3-amino-5-methylpyrazole with 1,1,1-trichloro-4-alkoxyalk-3-en-2-ones yields 2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidines in good yields. [] Another approach utilizes β-dimethylaminovinyl ketones as electrophiles, leading to the formation of 2-methyl-7-arylpyrazolo[1,5-a]pyrimidines. [] These methods provide access to a variety of substituted derivatives for further biological evaluation.
A: Bromination reactions using N-bromosuccinimide have been explored to modify 2-methylpyrazolo[1,5-a]pyrimidines. Interestingly, bromination of N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide occurs preferentially on the phenyl ring, rather than the pyrazolo[1,5-a]pyrimidine core. [] This regioselectivity can be attributed to the electron-donating nature of the pyrazolo[1,5-a]pyrimidine moiety, directing electrophilic attack towards the phenyl ring.
A: While the provided abstracts don't delve into specific computational details, they highlight the use of techniques like X-ray crystallography for structural elucidation and understanding molecular interactions. [] This information can be used as a foundation for further computational studies, such as molecular docking simulations, to explore the binding modes and interactions with various biological targets. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on experimental data to predict the activity of novel derivatives and guide further synthetic efforts.
A: Research on 3,7-bis(trifluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidines highlights their photoluminescent properties, suggesting potential applications in materials science. [] The presence of trifluoromethyl groups is known to influence the electronic properties of organic molecules, often leading to enhanced fluorescence. This discovery opens up avenues for exploring their use in organic light-emitting diodes (OLEDs), sensors, and other fluorescence-based applications.
A: Various analytical techniques are used to characterize and confirm the identity and purity of synthesized 2-Methylpyrazolo[1,5-a]pyrimidine derivatives. These include nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), which provides structural information, and mass spectrometry (MS), which determines the molecular weight and fragmentation patterns. [] Additionally, high-performance liquid chromatography (HPLC) can be used to assess the purity of the synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)









![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
